(+)-Melezitose

Description

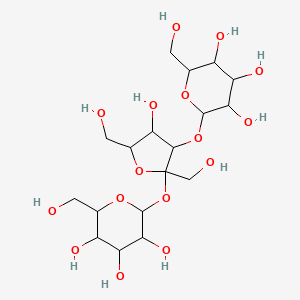

Melezitose (C₁₈H₃₂O₁₆, molecular weight 504.44 g/mol) is a nonreducing trisaccharide composed of glucose and turanose subunits linked via α-(1→3) and α-(1→2) glycosidic bonds . It is naturally produced by aphids and other sap-feeding insects as a component of honeydew, serving roles in osmotic regulation and ecological interactions (e.g., attracting ants or bees) . Industrially, it is used to study bacterial phenotypes and enzyme kinetics (e.g., α-glucosidase activity) and is available as a biochemical reagent (CAS 597-12-6 or 10030-67-8 for monohydrate forms) .

Melezitose is hydrolyzed into glucose and turanose by specific enzymes, but its incomplete digestibility in certain organisms (e.g., honeybees) can lead to pathological effects like "honeydew flow disease," characterized by gut obstruction and mortality .

Propriétés

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2S,3S,4R,5R)-4-hydroxy-2,5-bis(hydroxymethyl)-2-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O16/c19-1-5-8(23)11(26)13(28)16(30-5)32-15-10(25)7(3-21)33-18(15,4-22)34-17-14(29)12(27)9(24)6(2-20)31-17/h5-17,19-29H,1-4H2/t5-,6-,7-,8-,9-,10-,11+,12+,13-,14-,15+,16-,17-,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIZNVHXZXRPDR-WSCXOGSTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(OC2(CO)OC3C(C(C(C(O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@@H]([C@H](O[C@@]2(CO)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20883458 | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

597-12-6 | |

| Record name | (+)-Melezitose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=597-12-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Melezitose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000597126 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | .alpha.-D-Glucopyranoside, O-.alpha.-D-glucopyranosyl-(1.fwdarw.3)-.beta.-D-fructofuranosyl | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Melezitose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Melizitose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.997 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | MELEZITOSE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4T25QN29L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

153 °C | |

| Record name | Melezitose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011730 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Méthodes De Préparation

Natural Extraction from Honeydew

Source Identification and Collection

Melezitose is abundantly present in honeydew, a sugary secretion produced by aphids and other sap-feeding insects. Aphids residing on coniferous trees, such as spruces, generate honeydew containing up to 70% melezitose by dry weight. The extraction process begins with the collection of honeydew, which is typically harvested from tree surfaces or directly from insect colonies. Due to its hygroscopic nature, honeydew must be stabilized rapidly to prevent microbial degradation.

Purification and Isolation

Crude honeydew is subjected to sequential purification steps to isolate melezitose. Initial filtration removes particulate matter, followed by centrifugation to separate colloidal components. The supernatant is then concentrated via rotary evaporation under reduced pressure. Liquid chromatography, particularly high-performance liquid chromatography (HPLC), is employed to fractionate the sugar mixture. Melezitose is eluted using a hydrophilic interaction chromatography (HILIC) column with an acetonitrile-water gradient, as demonstrated in oligosaccharide separation protocols. Final purification involves crystallization from ethanol-water mixtures, yielding melezitose with >95% purity.

Table 1: Typical Composition of Honeydew Used for Melezitose Extraction

| Component | Percentage (Dry Weight) | Source Organism |

|---|---|---|

| Melezitose | 50–70% | Cinara spp. aphids |

| Fructose | 15–20% | Spruce trees |

| Glucose | 10–15% | Spruce trees |

| Other oligosaccharides | 5–10% | Variable |

Enzymatic Synthesis via Membrane Bioreactors

Substrate Selection and Reaction Conditions

Enzymatic synthesis of melezitose leverages β-galactosidase activity to catalyze transglycosylation reactions. Lactose ($$C{12}H{22}O_{11}$$) serves as the primary substrate, with initial concentrations optimized at 150 g·L⁻¹ to maximize oligosaccharide yield. The reaction is conducted at 40°C and pH 6.5, conditions that balance enzyme stability and catalytic efficiency.

Membrane Bioreactor Configuration

A cellulose acetate ultrafiltration membrane (molecular weight cutoff: 1–3 kDa) is integrated into the bioreactor to separate reaction products in real-time. The membrane retains the enzyme and larger oligosaccharides while allowing monosaccharides (glucose and galactose) to permeate. This continuous removal of hydrolysis products shifts the reaction equilibrium toward melezitose synthesis, achieving a 60% conversion efficiency of lactose.

Table 2: Operational Parameters for Membrane Bioreactor Synthesis

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Transmembrane pressure | 20 bar | Enhances permeate flux |

| Crossflow velocity | 1.7 m·s⁻¹ | Reduces fouling |

| Enzyme concentration | 10 U·mL⁻¹ | Maximizes reaction rate |

| Lactose concentration | 150 g·L⁻¹ | Substrate saturation |

Post-Synthesis Processing

The retentate stream, enriched with melezitose and higher oligosaccharides, undergoes diafiltration to remove residual lactose. Subsequent lyophilization produces a powdered form of melezitose, suitable for industrial applications. HPLC analysis confirms the absence of monosaccharides, with melezitose quantified using refractive index detection.

Analytical Methods for Melezitose Characterization

High-Performance Liquid Chromatography (HPLC)

HPLC remains the gold standard for melezitose quantification. A Rezex RSO-oligosaccharide column (Phenomenex) operated at 80°C with ultrapure water as the mobile phase (0.6 mL·min⁻¹) achieves baseline separation of melezitose from other carbohydrates. Detection via evaporative light scattering (ELS) provides sensitivity down to 0.1 mg·mL⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectra confirm melezitose structure by identifying anomeric protons at δ 5.4 (α-D-glucopyranosyl) and δ 4.2 (β-D-fructofuranosyl). Two-dimensional correlation spectroscopy (COSY) resolves overlapping signals from the glucose and fructose moieties.

Challenges and Optimization Strategies

Yield Limitations in Natural Extraction

The variable melezitose content in honeydew (50–70%) necessitates large-scale collection efforts to obtain gram quantities. Seasonal fluctuations in aphid populations further complicate reliable sourcing. Genetic engineering of aphids to overexpress melezitose synthase represents a potential solution, though ethical and ecological concerns persist.

Enzyme Inactivation in Bioreactors

β-Galactosidase activity declines by 30–40% after 24 hours in membrane bioreactors due to shear stress and fouling. Immobilizing the enzyme on chitosan beads or incorporating pulsatile flow regimes enhances operational stability, extending catalyst lifespan to 72 hours.

Analyse Des Réactions Chimiques

La mélézitose subit plusieurs réactions chimiques, y compris l'hydrolyse. Elle peut être partiellement hydrolysée pour produire du glucose et du turanose . Le composé ne subit pas facilement l'oxydation ou la réduction en raison de sa nature non réductrice. Les réactifs couramment utilisés dans ces réactions comprennent les acides et les enzymes qui facilitent le processus d'hydrolyse. Les principaux produits formés à partir de ces réactions sont le glucose et le turanose .

4. Applications dans la recherche scientifique

La mélézitose a un large éventail d'applications dans la recherche scientifique :

Marqueur métabolique : Elle est utilisée pour différencier les micro-organismes fermentant la mélézitose.

Source de carbone : Elle sert de source de carbone pour cultiver des micro-organismes spécifiques.

Produits pharmaceutiques : La mélézitose est utilisée comme tensioactif et excipient potentiel pour stabiliser les produits pharmaceutiques.

Applications industrielles : Elle agit comme lyoprotecteur ou cryoprotecteur pour diverses applications industrielles.

Industrie alimentaire : La mélézitose améliore la comestibilité dans l'industrie alimentaire.

Industrie cosmétique : Elle est utilisée comme agent lissant pour les cheveux.

Pêche et aquaculture : La mélézitose offre des effets protecteurs et nourrissants dans ces industries.

Recherche entomologique : Elle est utilisée pour étudier la différenciation des niches, l'augmentation de la longévité des insectes et comme agent de lutte biologique.

5. Mécanisme d'action

La mélézitose exerce ses effets principalement par le biais de son interaction avec le microbiote intestinal des insectes. Chez les abeilles mellifères, par exemple, le miel contenant de la mélézitose peut provoquer une malnutrition pendant les périodes d'hivernage. Cela est dû à l'incapacité des abeilles à digérer facilement la mélézitose, ce qui entraîne son accumulation dans le rectum et provoque de graves symptômes intestinaux . Dans la recherche sur le cancer du poumon, la mélézitose s'est avérée prometteuse comme agent thérapeutique en inhibant la prolifération cellulaire et en influençant les transitions épithéliales-mésenchymateuses dans les cellules A549 .

Applications De Recherche Scientifique

Microbiological Applications

Metabolic Marker

Melezitose serves as a metabolic marker to differentiate melezitose-fermenting microorganisms. This property is particularly useful in microbiological studies where specific microbial populations need to be identified and cultured .

Carbon Source for Culturing Microorganisms

It acts as a carbon source for culturing certain microorganisms, facilitating research in microbial metabolism and ecology. This application is critical for understanding microbial interactions within various environments .

Pharmaceutical and Industrial Applications

Pharmaceutical Excipient

Melezitose is being explored as a potential excipient in pharmaceuticals. Its properties may help stabilize active ingredients in drug formulations, enhancing their efficacy and shelf life .

Lyoprotectant and Cryoprotectant

In industrial applications, melezitose functions as a lyoprotectant or cryoprotectant. It helps preserve biological materials during freeze-drying processes, which is essential for maintaining the viability of cells and proteins .

Food Industry Applications

Edibility Enhancer

In the food industry, melezitose is used as an edibility enhancer due to its sweetening properties without the high caloric content associated with other sugars. It can improve the taste profile of various food products while providing functional benefits .

Cosmetic Applications

Hair Smoothening Agent

Melezitose has been identified as a hair smoothening agent in cosmetic formulations. Its moisturizing properties contribute to improved hair texture and manageability, making it a valuable ingredient in hair care products .

Entomological Research

Niche Differentiation and Longevity Studies

In entomology, melezitose is utilized to study niche differentiation among insect species. It has been shown to increase the longevity of certain insects, providing insights into their dietary preferences and ecological roles .

Biocontrol Agent

Melezitose may also serve as a biocontrol agent by attracting beneficial insects or deterring pests, thus playing a role in integrated pest management strategies .

Impact on Honey Bees

Recent studies have highlighted the negative impact of melezitose on honey bees (Apis mellifera). Bees fed with melezitose exhibited increased food uptake but also higher mortality rates compared to those on control diets. Symptoms such as swollen abdomens and impaired movement were observed, suggesting that melezitose may contribute to malnutrition during winter months when bees rely on honeydew sources . This phenomenon has been linked to "honeydew flow disease," emphasizing the need for careful management of bee diets to prevent adverse health effects.

Summary Table of Melezitose Applications

| Field | Application | Description |

|---|---|---|

| Microbiology | Metabolic marker | Differentiates fermenting microorganisms |

| Carbon source | Supports microbial culture growth | |

| Pharmaceuticals | Excipient | Stabilizes active ingredients |

| Lyoprotectant/Cryoprotectant | Preserves biological materials | |

| Food Industry | Edibility enhancer | Improves taste profile without high calories |

| Cosmetics | Hair smoothening agent | Enhances hair texture |

| Entomology | Niche differentiation | Studies dietary preferences among insects |

| Biocontrol agent | Attracts beneficial insects or deters pests | |

| Honey Bee Research | Impact on health | Causes malnutrition leading to increased mortality |

Mécanisme D'action

Melezitose exerts its effects primarily through its interaction with the gut microbiota of insects. In honey bees, for instance, melezitose-containing honey can cause malnutrition during overwintering periods. This is due to the inability of bees to easily digest melezitose, leading to its accumulation in the hindgut and causing severe intestinal symptoms . In lung cancer research, melezitose has shown potential as a therapeutic agent by inhibiting cell proliferation and influencing epithelial-mesenchymal transitions in A549 cells .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison

| Property | Melezitose | Turanose | Raffinose | Maltotriose |

|---|---|---|---|---|

| Type | Trisaccharide | Disaccharide | Trisaccharide | Trisaccharide |

| Composition | Glucose + Turanose | Glucose + Fructose | Galactose + Glucose + Fructose | Three glucose units |

| Glycosidic Bonds | α-(1→3), α-(1→2) | α-(1→3) | α-(1→6), α-(1→2) | α-(1→4) |

| Reducing Property | Nonreducing | Reducing | Nonreducing | Reducing |

| Natural Sources | Insect honeydew | Honey, hydrolyzed melezitose | Legumes, cruciferous plants | Starch hydrolysis |

| Key Roles | Insect-plant symbiosis | Sucrose isomer | Plant stress tolerance | Energy storage |

| Digestibility | Poor in bees, some microbes | Easily metabolized | Fermented by gut microbiota | Rapidly digested by humans |

Comparative Research Findings

Enzymatic Hydrolysis and Microbial Utilization

- Melezitose vs. Raffinose: Both trisaccharides resist hydrolysis by common carbohydrases. However, raffinose is cleaved by α-galactosidase into sucrose and galactose, whereas melezitose requires α-glucosidase to yield glucose and turanose .

- Microbial Assimilation: Lentzea bacteria cannot assimilate melezitose or D-arabinose, distinguishing them from related species . In contrast, Saccharomyces cerevisiae strains show variable fermentation of melezitose depending on growth substrates, unlike maltose, which is universally fermented .

Table 2: Microbial Utilization Patterns

| Organism | Melezitose Utilization | Raffinose Utilization | Maltose Utilization | Reference |

|---|---|---|---|---|

| Lentzea spp. | No | Yes | Yes | |

| Saccharomyces cerevisiae | Limited | Yes | Yes | |

| Schizosaccharomyces pombe | No | No | Yes |

Health and Ecological Impacts

- Honeybee Toxicity: Melezitose accumulation in bee guts causes dysbiosis, increasing mortality and gut weight by 3.38-fold compared to controls .

- Plant Interactions: Melezitose in loquat cultivars varies across plant organs (leaves, roots, flowers), whereas raffinose and maltotriose are more uniformly distributed .

Analytical Differentiation

Melezitose can be distinguished from isomeric trisaccharides (e.g., raffinose) using tandem-trapped ion mobility spectrometry (tTIMS/MS). Its fragmentation pattern under collision-induced dissociation (CID) differs significantly from raffinose, with distinct cross-sectional ion mobility profiles .

Activité Biologique

Melezitose, a trisaccharide composed of two glucose and one fructose molecule, is primarily found in honeydew produced by aphids and certain plant species. Its biological activity has garnered interest due to its implications in nutrition, health, and potential therapeutic applications. This article explores the biological activity of melezitose, highlighting its effects on organisms, particularly honey bees, and its potential as a therapeutic agent.

Chemical Structure and Properties

Melezitose is structurally represented as:

This compound's unique structure allows it to participate in various biochemical interactions. It is often compared to other oligosaccharides due to its complex nature and varying digestibility among different species.

Biological Effects on Honey Bees

Recent studies have demonstrated significant impacts of melezitose on honey bee health. In controlled experiments, bees fed melezitose exhibited:

Table 1: Effects of Melezitose on Honey Bees

| Parameter | Control Diet | Melezitose Diet |

|---|---|---|

| Food Uptake (g) | 5.0 | 8.5 |

| Gut Weight (mg) | 120 | 180 |

| Mortality Rate (%) | 5 | 25 |

These findings suggest that melezitose may contribute to "honeydew flow disease," a condition affecting honey bees during overwintering periods . The inability of bees to effectively metabolize melezitose leads to accumulation in the hindgut, causing severe intestinal symptoms and death.

Potential Therapeutic Applications

Melezitose has been explored for its therapeutic potential in various medical contexts. Research indicates that it may possess properties beneficial for treating conditions such as lung cancer. In vitro studies have shown that melezitose can:

- Inhibit Cell Proliferation : In lung cancer cell lines (A549), melezitose reduced cell proliferation rates.

- Enhance Antioxidant Activity : It contributed to improved antioxidant states within cells.

- Induce Cell Cycle Arrest : Melezitose treatment led to significant changes in cell cycle dynamics, suggesting a potential mechanism for cancer therapy .

Table 2: Effects of Melezitose on Lung Cancer Cells

| Parameter | Control | Melezitose Treatment |

|---|---|---|

| Cell Proliferation (%) | 100 | 60 |

| Antioxidant Activity (µmol/L) | 10 | 25 |

| Cell Cycle Arrest (%) | 0 | 30 |

The biological activity of melezitose is believed to be mediated through several pathways:

- Gut Microbiota Modulation : Melezitose influences the composition of gut microbiota, which can affect overall health and metabolism in bees .

- Cell Signaling Pathways : In cancer cells, melezitose interacts with specific receptors such as Protein Kinase C gamma, which may play a role in cell survival pathways and apoptosis .

- Digestive Enzyme Interaction : The presence of invertase in honey bees suggests that they may partially metabolize melezitose; however, the efficiency varies among species .

Q & A

Basic Research Questions

Q. What methodological approaches are recommended for isolating and quantifying melezitose in complex biological matrices?

- Answer : Isolation and quantification of melezitose require chromatographic techniques such as High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI). For biological samples (e.g., insect secretions or plant exudates), protocols should include sample purification steps (e.g., solid-phase extraction) to remove interfering compounds. Method validation must assess sensitivity, specificity, and recovery rates under varying pH and temperature conditions .

Q. How should researchers formulate hypotheses to investigate the ecological role of melezitose in plant-insect interactions?

- Answer : Use the PICO framework (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

- Population : Aphids (e.g., Aphis fabae) feeding on plant sap.

- Intervention : Presence/absence of melezitose in sap.

- Comparison : Insect survival rates on melezitose-rich vs. melezitose-depleted diets.

- Outcome : Quantify melezitose’s role in insect energy metabolism or symbiont interactions. This approach ensures testable, focused hypotheses .

Advanced Research Questions

Q. How can conflicting findings regarding melezitose’s metabolic pathways in different insect species be systematically analyzed?

- Answer : Conduct a systematic review with meta-analysis to reconcile discrepancies. Key steps:

Define Scope : Compare studies on melezitose metabolism in Hemiptera vs. Lepidoptera.

Assess Bias : Evaluate methodologies (e.g., isotopic tracing vs. enzyme assays) for technical variability .

Statistical Synthesis : Use random-effects models to account for heterogeneity in study designs. Address confounding variables (e.g., gut microbiota) through subgroup analysis .

Q. What experimental designs are optimal for studying the structural stability of melezitose under varying environmental conditions?

- Answer : Apply a factorial design to test interactions between temperature (20–40°C), humidity (30–90% RH), and pH (4–8). Use Nuclear Magnetic Resonance (NMR) to monitor structural changes (e.g., anomeric configuration shifts). Replicate experiments across independent labs to ensure reproducibility, as per guidelines for chemical stability studies .

Q. How can researchers design dose-response studies to evaluate melezitose’s impact on microbial symbionts in insect hosts?

- Answer :

- Dose Gradients : Test melezitose concentrations (0.1–10 mM) in artificial diets.

- Outcome Metrics : Measure symbiont density (qPCR) and metabolic activity (resazurin assays).

- Controls : Include non-metabolizable sugar analogs (e.g., sorbitol) to distinguish osmotic vs. metabolic effects.

- Statistical Analysis : Use nonlinear regression to model EC50 values and assess synergy/antagonism with other sugars .

Methodological Guidance for Data Analysis

Q. What statistical strategies are recommended for handling variability in melezitose biosynthesis data across plant species?

- Answer :

- Preprocessing : Normalize data using log-transformation or z-scores to address skewed distributions.

- Multivariate Analysis : Apply Principal Component Analysis (PCA) to identify clusters (e.g., melezitose-rich vs. -poor plant families).

- Machine Learning : Train decision trees to predict biosynthesis pathways based on transcriptomic and metabolomic features .

Q. How can researchers address reproducibility challenges in melezitose-related studies?

- Answer :

- Protocol Standardization : Detail experimental conditions (e.g., extraction solvents, centrifugation speeds) in supplementary materials .

- Open Data : Share raw NMR spectra and chromatograms via repositories like Figshare or Mendeley Data.

- Inter-Lab Validation : Collaborate with independent teams to verify key findings, using harmonized protocols .

Tables for Reference

Table 1 : Common Techniques for Melezitose Analysis

| Technique | Application | Sensitivity (µg/mL) | Key Limitations |

|---|---|---|---|

| HPLC-RI | Quantification in plant sap | 5.0 | Co-elution with fructose |

| GC-MS (derivatized) | Metabolic profiling in insects | 0.1 | Destructive sample prep |

| NMR | Structural confirmation | N/A | Low throughput |

Table 2 : Frameworks for Melezitose Research Questions

| Framework | Components | Example Application |

|---|---|---|

| PICO | Population, Intervention, Comparison, Outcome | Testing melezitose’s role in aphid survival |

| SPIDER | Sample, Phenomenon, Design, Evaluation, Research type | Qualitative study of melezitose biosynthesis |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.